Uridylyl-2'-5'-phospho-adenosine is a nucleotide compound that plays a significant role in various biochemical processes. It belongs to the class of organic compounds known as purine ribonucleoside monophosphates, which are essential for cellular functions, especially in RNA metabolism and signaling pathways. The compound is characterized by its unique structure, which includes a uridine base linked to an adenosine monophosphate through a phosphodiester bond.
Uridylyl-2'-5'-phospho-adenosine is synthesized from uridine and adenosine monophosphate. It can be classified as a nucleotide, specifically a dinucleotide, due to the presence of two nucleoside components linked by a phosphate group. This compound is significant in molecular biology and biochemistry, particularly in studies involving RNA processing and enzymatic reactions.
The synthesis of Uridylyl-2'-5'-phospho-adenosine typically involves the following methods:
The molecular formula of Uridylyl-2'-5'-phospho-adenosine is C19H24N7O12P, with a molecular weight of approximately 573.4 g/mol. Its structural characteristics include:
The compound features a purine base (adenosine) linked to a pyrimidine base (uridine), providing it with unique biochemical properties compared to other nucleotides.
Uridylyl-2'-5'-phospho-adenosine can undergo several chemical reactions:
The mechanism of action for Uridylyl-2'-5'-phospho-adenosine primarily involves its interaction with ribonuclease enzymes. These enzymes recognize the compound's structure and cleave the phosphodiester bond, facilitating RNA processing and degradation. The specific binding sites on the enzyme accommodate the nucleotide structure, leading to efficient hydrolysis .
Uridylyl-2'-5'-phospho-adenosine exhibits several notable physical and chemical properties:
These properties make it suitable for various biochemical applications where solubility and reactivity are crucial.
Uridylyl-2'-5'-phospho-adenosine has several applications in scientific research:
The systematic IUPAC name for Uridylyl-2'-5'-phospho-adenosine is [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate [3] [9]. This nomenclature precisely defines:
Table 1: Molecular Properties of Uridylyl-2'-5'-phospho-adenosine
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₇O₁₂P |
Molecular Weight | 573.4 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
Key Functional Groups | 2'-5' phosphodiester, adenine, uracil |
Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Isomerism arises from the alternative regiochemistry of the phosphodiester bond. Unlike the ubiquitous 3′-5′ isomer (e.g., Uridylyl-(3′→5′)-adenosine, CAS 3256-24-4), the 2′-5′ linkage introduces distinct:
Table 2: Comparison of 2'-5' vs. 3'-5' Linkage Isomerism
Characteristic | 2'-5' Linkage (Uridylyl-2'-5'-phospho-adenosine) | 3'-5' Linkage (Uridylyl-(3′→5′)-adenosine) |
---|---|---|
Phosphodiester Bond | Uridine 2′-O linked to Adenosine 5′-O | Uridine 3′-O linked to Adenosine 5′-O |
Stereochemical Environment | Altered sugar pucker dynamics | Standard A-form or B-form helix compatibility |
Susceptibility to RNases | Resistant to typical 3′-5′ exoribonucleases | Cleaved by most cellular RNases |
Biological Prevalence | Rare, induced during stress responses | Ubiquitous in canonical RNA structures |
The existence of 2′-5′ phosphodiester bonds was first inferred from enzymatic studies in the 1970s. Key milestones include:
This discovery shifted the paradigm of RNA from a purely structural polymer to a dynamic participant in innate immune signaling, where linkage isomerism acts as a molecular switch.
Uridylyl-2'-5'-phospho-adenosine exemplifies how non-canonical linkages enable specialized biological functions:
RNase L Activation in Antiviral Defense:As a core component of 2-5A oligomers, this dinucleotide binds RNase L, inducing a conformational change that activates its endoribonuclease function. RNase L subsequently cleaves single-stranded RNA at UA and UG dinucleotides, inhibiting viral replication. The 2′-5′ phosphodiester is essential for RNase L binding, as 3′-5′ isomers are inactive [2] [3].
Nitrogen Metabolism Regulation in Prokaryotes:In Escherichia coli, Uridylyl-2'-5'-phospho-adenosine modulates nitrogen assimilation via the PII/GlnK signaling cascade. The enzyme UTase catalyzes uridylylation of PII proteins at a conserved tyrosine residue using UTP, forming a 2′-5′ phosphoanhydride bond (structurally analogous to 2′-5′ phosphodiesters). This uridylylation status controls glutamine synthetase (GS) activity and ammonium transporter expression in response to cellular α-ketoglutarate levels [3].
Structural Determinants for Protein Recognition:The 2′-5′ linkage imposes a distinct backbone topology characterized by:
Table 3: Structural and Functional Parameters of Uridylyl-2'-5'-phospho-adenosine
Parameter | Value/Characteristic | Method of Determination |
---|---|---|
Phosphodiester Bond Angle | ~150° (distinct from 3′-5′ bonds) | X-ray crystallography (PDB: 1JBA) |
Key Protein Targets | RNase L (humans), UTase/PII (E. coli) | Enzymatic assays, ITC, SPR |
Biological Half-life | Minutes (rapidly degraded by cellular 2′-phosphodiesterases) | Radiolabeled tracer studies |
Role in Signaling | Second messenger in interferon response; Nitrogen status sensor in bacteria | Genetic knockout models |
These roles underscore the evolutionary conservation of 2′-5′ linkages as regulatory epitopes in diverse biological pathways, highlighting their significance beyond mere chemical curiosities.
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